Ddabt1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

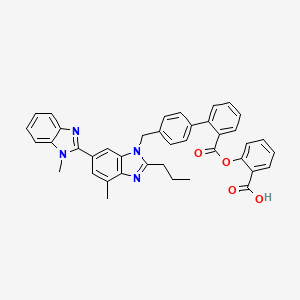

C40H34N4O4 |

|---|---|

Molecular Weight |

634.7 g/mol |

IUPAC Name |

2-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxybenzoic acid |

InChI |

InChI=1S/C40H34N4O4/c1-4-11-36-42-37-25(2)22-28(38-41-32-15-8-9-16-33(32)43(38)3)23-34(37)44(36)24-26-18-20-27(21-19-26)29-12-5-6-13-30(29)40(47)48-35-17-10-7-14-31(35)39(45)46/h5-10,12-23H,4,11,24H2,1-3H3,(H,45,46) |

InChI Key |

MVXXPOXJHVKWPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Ddabt1: A Novel Antiviral Conjugate

For Immediate Release

BHUBANESWAR, India – A novel synthetic compound, designated Ddabt1, has been developed and characterized as a potent inhibitor of the Chikungunya virus (CHIKV) and associated inflammation. This technical guide provides an in-depth overview of the chemical structure, synthesis, and characterization of this compound, offering valuable insights for researchers and professionals in drug development and virology.

This compound is a synthetic ester conjugate of two well-known pharmaceutical agents: the angiotensin II receptor blocker telmisartan (TM) and the nonsteroidal anti-inflammatory drug salicylic acid (SA).[1][2][3][4][5] Its formal chemical name is 2-((4′-((1,7′-Dimethyl-2′-propyl-1H,3′H-[2,5′-bibenzoimidazol]-3′-yl)methyl)-[1,1′-biphenyl]-2-carbonyl)oxy)benzoic acid . This strategic conjugation aims to create a dual-action therapeutic agent capable of managing both the viral infection and the arthritic symptoms characteristic of Chikungunya fever.

Chemical Structure and Properties

The molecular formula of this compound is C₄₀H₃₄N₄O₄, with a calculated molecular weight of 634.7 g/mol . The structure combines the complex bibenzoimidazole moiety of telmisartan with the carboxyl group of salicylic acid through an ester linkage.

| Property | Value | Source |

| Molecular Formula | C₄₀H₃₄N₄O₄ | |

| Calculated Molecular Weight | 634.7 g/mol | |

| Appearance | Whitish solid | |

| Melting Point | 140 °C | |

| Purity | 96.5% (by HPLC) |

Synthesis of this compound

The synthesis of this compound is a multi-step process designed to selectively form the ester bond between telmisartan and salicylic acid.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a three-step process as outlined in the literature:

-

Protection of Salicylic Acid: The carboxylic acid group of salicylic acid is first protected by benzylation. This is achieved by refluxing a mixture of salicylic acid and benzyl alcohol with sulfuric acid for 9 hours to yield benzyl salicylate (Product I).

-

Esterification with Telmisartan: Benzyl salicylate is then mixed with N,N′-dicyclohexylcarbodiimide (DCC) and dichloromethane (DCM) at 0°C for one hour. Telmisartan, dissolved in DCM with 4-dimethylaminopyridine (DMAP), is added to this mixture and stirred under a nitrogen atmosphere to produce the intermediate product (Product II).

-

Deprotection to Yield this compound: The intermediate product is dissolved in methanol, followed by the addition of tert-butanol and palladium on carbon. This mixture is then stirred under a hydrogen atmosphere for 6 hours to remove the benzyl protecting group, yielding the final product, this compound (Product III).

The resulting compound is purified by column chromatography using a mixture of n-hexane and ethyl acetate (4:6 v/v) and recrystallized from ethanol.

Physicochemical and Spectral Characterization

The proposed structure of this compound was confirmed through various analytical techniques:

| Technique | Key Findings |

| FTIR (cm⁻¹) | 3468.92 (O-H stretch), 2858.91 (C-H stretch), 1663.19 (C=O stretch), 1241.24 (C-O stretch) |

| ¹H NMR (δ, ppm) | 1.159 (d, CH₃), 1.686 (m, CH₂), 2.816 (m, CH₂), 3.768 (s, CH₃), 7.861 (m, Ar) |

| ¹³C NMR (δ, ppm) | 26.1 (CH₃), 26.6 (CH₃), 34.7 (CH₂), 48.78 (CH₂), 48.907 (CH₃), 49.515 (CH₂), 173.64 (C=O), 163.299 (C=O), 136.7 (C=N), 131.659 (Ar–C–O), 131.374 (Ar), 120.182 (Ar), 118.246 (Ar), 113.98 (Ar) |

| Mass Spectrometry (m/z) | Calculated for C₄₀H₃₄N₄O₄: 634.7 g/mol ; Found: 634.5. [M - 1⁺] Calculated: 633.7 g/mol ; Found: 633.5 |

Antiviral and Anti-inflammatory Activity

This compound has demonstrated significant potential as a therapeutic agent against Chikungunya virus infection. In vitro studies have shown that it effectively inhibits CHIKV infection, as evidenced by a reduction in cytopathic effects, viral titer, viral RNA, and viral proteins. The compound exhibits a 50% inhibitory concentration (IC₅₀) of 14.53 μM and a selectivity index (SI) greater than 33.

Furthermore, in vivo experiments in rats have indicated that this compound is more effective than telmisartan, salicylic acid, or their combination in treating acute, subacute, and chronic inflammation and arthritis. The oral acute toxicity studies have established a lethal dose (LD₅₀) of 5000 mg/kg in rats.

The antiviral efficacy of this compound is thought to be partly attributed to its ability to modulate the angiotensin II receptor type 1 (AT1). However, it is suggested that other modes of action may also be involved and require further investigation.

Conclusion

This compound represents a promising drug candidate for the management of Chikungunya virus infection and its associated inflammatory complications. Its rational design, combining the functionalities of telmisartan and salicylic acid, has resulted in a molecule with potent dual-action capabilities. The detailed chemical and biological characterization provided herein serves as a valuable resource for the scientific community to further explore the therapeutic potential of this novel compound.

References

- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. figshare.com [figshare.com]

Unraveling the Antiviral Mechanism of DDABT1 in Chikungunya Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DDABT1, a novel synthetic ester conjugate of the angiotensin II receptor blocker telmisartan and the anti-inflammatory agent salicylic acid, has demonstrated significant inhibitory effects on Chikungunya virus (CHIKV) replication. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from in vitro studies, detailed experimental protocols, and visual representations of its proposed antiviral pathways and experimental workflows. The primary mechanism appears to be the modulation of the angiotensin II receptor type 1 (AT1), interfering with the early stages of the viral life cycle. This document serves as a foundational resource for further research and development of this compound as a potential therapeutic agent against CHIKV.

Introduction to this compound

This compound is a synthetic chemical entity, an ester conjugate of telmisartan (TM) and salicylic acid (SA). It was synthesized to combine the antiviral and anti-inflammatory properties of its parent compounds to manage both the Chikungunya virus (CHIKV) infection and the arthritis it induces.[1][2][3][4] In preclinical studies, this compound has shown higher potency in inhibiting CHIKV compared to its individual components or their simple combination.[1]

Proposed Mechanism of Action in Viral Replication

The antiviral activity of this compound against Chikungunya virus is primarily attributed to its interaction with host cell factors, rather than direct action on the virus itself. The core of its mechanism is believed to be the modulation of the angiotensin II (Ang II) receptor type 1 (AT1).

Key Mechanistic Points:

-

Interference with Early Stages of Viral Replication: Time-of-addition experiments have shown that this compound exerts its most potent antiviral effect when introduced in the early phases of CHIKV infection. Specifically, greater than 95% inhibition of the virus was observed when the compound was added up to 4 hours post-infection (hpi). This suggests that this compound interferes with crucial early events in the viral life cycle, such as viral RNA and protein synthesis.

-

Modulation of the AT1 Receptor: The proposed mechanism is linked to the ability of the telmisartan component of this compound to block the AT1 receptor. While the precise downstream effects of AT1 modulation on CHIKV replication are still under investigation, it is hypothesized that this interaction creates an intracellular environment that is less conducive to viral propagation.

-

Impact on Late Stages of Replication: Although the primary impact is on the early stages, this compound also demonstrates a significant, albeit reduced, effect on the later stages of viral replication. Even when added at 12 hours post-infection, it can abrogate the release of infectious virus particles by approximately 58%.

It is important to note that while the modulation of the AT1 receptor is a key part of its antiviral efficacy, researchers suggest that other modes of action may also be involved and warrant further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound against Chikungunya virus.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| IC50 | 14.53 µM | Vero | CHIKV-PS | |

| CC50 | > 700 µM | Vero | N/A | |

| Selectivity Index (SI) | > 33 | Vero | CHIKV-PS | |

| LD50 (in vivo) | 5000 mg/kg | Rats | N/A |

| Time of Addition (Post-Infection) | Inhibition of Viral Titer | Reference |

| 0 - 4 hours | > 95% | |

| 12 hours | ~ 58% |

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic concentration (CC50) of this compound on Vero cells.

-

Methodology:

-

Vero cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of this compound.

-

After a specified incubation period (e.g., 24-48 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

-

Plaque Assay for Viral Titer Determination

-

Objective: To quantify the number of infectious virus particles (Plaque Forming Units, PFU/mL) in a sample.

-

Methodology:

-

Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer.

-

Serial dilutions of the virus-containing supernatant are prepared.

-

The cell monolayers are infected with the viral dilutions and incubated to allow for viral adsorption.

-

After the incubation period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus.

-

The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

-

The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques is counted for each dilution, and the viral titer is calculated in PFU/mL.

-

Time-of-Addition Experiment

-

Objective: To determine the stage of the viral replication cycle that is inhibited by this compound.

-

Methodology:

-

Vero cells are infected with CHIKV at a specific multiplicity of infection (MOI), for instance, 0.1.

-

A fixed, non-toxic concentration of this compound (e.g., 100 µM) is added to the infected cell cultures at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).

-

The supernatants from all experimental conditions are harvested at a fixed endpoint (e.g., 18 hours post-infection).

-

The viral titer in each supernatant is determined using the plaque assay as described above.

-

The percentage of inhibition at each time point is calculated relative to a vehicle-treated control.

-

Western Blotting

-

Objective: To detect and quantify the levels of specific viral and host proteins.

-

Methodology:

-

Vero cells are infected with CHIKV and treated with this compound or a vehicle control.

-

At a specified time post-infection, the cells are harvested and lysed to extract total proteins.

-

The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., viral proteins like nsP2 or host proteins like AT1 and GAPDH as a loading control).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using imaging software.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound.

Caption: Proposed mechanism of this compound action on CHIKV replication.

Caption: Workflow for the time-of-addition experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antiviral Properties of Telmisartan-Salicylic Acid Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral properties of a novel ester conjugate of telmisartan and salicylic acid, identified as DDABT1. The document synthesizes findings from recent research, presenting quantitative data, detailed experimental methodologies, and visualizations of the proposed mechanisms and workflows. This guide is intended to serve as a resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Introduction

There is a pressing need for effective antiviral therapeutics, particularly for emerging and re-emerging viral diseases with no approved treatments. One such example is the Chikungunya virus (CHIKV), an alphavirus that causes fever, myalgia, and often debilitating polyarthralgia.[1][2][3][4][5] Recent research has explored the potential of conjugating existing drugs to enhance their therapeutic effects. This guide focuses on a novel conjugate of telmisartan, an angiotensin II receptor blocker, and salicylic acid, a compound with known anti-inflammatory properties. This conjugate, this compound, has demonstrated significant antiviral activity against CHIKV.

Telmisartan itself has been investigated for its antiviral potential against various viruses, including SARS-CoV-2 and Japanese Encephalitis Virus, often linked to its role in modulating the angiotensin II receptor type 1 (AT1). Salicylic acid and its derivatives have also been recognized for their antiviral effects against a range of RNA viruses. The conjugation of these two molecules aims to create a synergistic effect, combining antiviral and anti-inflammatory actions to manage both the viral infection and its associated symptoms, such as arthritis in the case of CHIKV.

Quantitative Antiviral Data

The antiviral efficacy of the telmisartan-salicylic acid conjugate this compound against Chikungunya virus has been quantified through various in vitro assays. The key findings are summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound against Chikungunya Virus (CHIKV)

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/IC50) |

| This compound | 14.53 | > 500 | > 33 |

| Telmisartan (TM) | 40.85 | > 700 | > 17.13 |

| Salicylic Acid (SA) | Ineffective | Not Reported | Not Applicable |

Table 2: In Vivo Toxicity of this compound

| Compound | Animal Model | LD50 |

| This compound | Rats | 5000 mg/kg |

Table 3: Effect of this compound on CHIKV Titer

| Treatment | Viral Titer Reduction |

| This compound | Significant reduction in viral titer, viral RNA, and viral proteins. |

Proposed Mechanism of Action

The antiviral action of the telmisartan-salicylic acid conjugate this compound is believed to be multi-faceted, primarily targeting the early stages of Chikungunya virus infection. The proposed mechanism involves the modulation of the angiotensin II receptor type 1 (AT1). Viral-induced inflammation is often mediated by the activation of AT1. Telmisartan, as an AT1 blocker, is thought to interfere with this pathway. The conjugation with salicylic acid appears to enhance this antiviral efficacy.

A time-of-addition experiment revealed that this compound exhibited over 95% inhibition of CHIKV infection when added up to 4 hours post-infection, indicating its significant role in interfering with the early stages of the viral life cycle. However, it also affects the later stages of infection to some extent. Further investigations are needed to fully elucidate all the modes of action of this compound.

Caption: Proposed mechanism of action of this compound against CHIKV.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the evaluation of the telmisartan-salicylic acid conjugate, this compound.

A detailed protocol for the synthesis of this compound would involve standard organic chemistry techniques for esterification. While the exact, step-by-step synthesis is proprietary to the original research, a general workflow can be inferred.

Caption: General workflow for the synthesis of this compound.

The 50% cytotoxic concentration (CC50) of this compound was determined using a standard MTT assay on Vero E6 cells.

-

Cell Seeding: Vero E6 cells were seeded in 96-well plates at a specified density and incubated overnight.

-

Compound Treatment: The cells were treated with serial dilutions of this compound and incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT reagent was added to each well and incubated to allow for formazan crystal formation by viable cells.

-

Solubilization: The formazan crystals were solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance was read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

CC50 Calculation: The CC50 value was calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% of the cells are viable.

The 50% inhibitory concentration (IC50) of this compound against CHIKV was determined using a viral titer reduction assay.

-

Cell Infection: Vero E6 cells were infected with CHIKV at a specific multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, the cells were treated with serial dilutions of this compound.

-

Incubation: The plates were incubated for a period sufficient for viral replication (e.g., 24-48 hours).

-

Supernatant Collection: The cell culture supernatants were collected.

-

Viral Titer Quantification: The viral titer in the supernatants was determined using a plaque assay or a TCID50 assay.

-

IC50 Calculation: The IC50 value was calculated by plotting the percentage of viral inhibition against the compound concentration and determining the concentration at which 50% of viral replication is inhibited.

The anti-inflammatory effects and acute toxicity of this compound were evaluated in rat models.

-

Acute, Subacute, and Chronic Inflammation Models: Standard models such as carrageenan-induced paw edema (acute), cotton pellet-induced granuloma (subacute), and adjuvant-induced arthritis (chronic) were used. The percentage of inhibition of paw-edema volume was determined by comparing the treated groups with the control group.

-

Acute Oral Toxicity (LD50): The LD50 was determined by administering increasing doses of this compound to rats and observing them for mortality and clinical signs of toxicity over a specified period.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The telmisartan-salicylic acid conjugate, this compound, has emerged as a promising drug candidate with potent anti-CHIKV properties and significant anti-inflammatory and anti-arthritic effects. Its high selectivity index and low in vivo toxicity further underscore its therapeutic potential. The dual action of this compound in targeting both the virus and the associated inflammation makes it a particularly attractive candidate for the treatment of diseases like Chikungunya fever.

Future research should focus on:

-

A more detailed elucidation of the molecular mechanisms underlying the antiviral activity of this compound.

-

Evaluation of the efficacy of this compound against other RNA viruses.

-

Preclinical development, including pharmacokinetic and pharmacodynamic studies, to pave the way for potential clinical trials.

The findings presented in this guide highlight the potential of drug conjugation as a strategy to develop novel and effective antiviral agents. Further experimental validation is warranted to fully explore the therapeutic utility of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - ACS Omega - Figshare [figshare.com]

- 3. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Synthetic Conjugate DDABT1 in Modulating Angiotensin II Type 1 Receptor Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the synthetic molecule DDABT1 and its modulatory effects on the Angiotensin II Type 1 (AT1) receptor. This compound, an ester conjugate of the AT1 receptor blocker Telmisartan and Salicylic Acid, has been primarily investigated for its potential antiviral properties, with its mechanism of action partially attributed to its interaction with the AT1 receptor.[1][2][3][4][5] This document will delve into the available quantitative data, experimental methodologies used to assess its function, and the implicated signaling pathways.

Introduction to AT1 Receptor Modulation

The Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), is a pivotal component of the renin-angiotensin system (RAS). It plays a crucial role in regulating blood pressure, fluid and electrolyte homeostasis, and cardiovascular remodeling. The binding of its endogenous ligand, Angiotensin II (Ang II), triggers a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to vasoconstriction, aldosterone secretion, and cellular growth. The modulation of the AT1 receptor is a key therapeutic strategy for managing hypertension and other cardiovascular diseases. Modulation can occur through various mechanisms, including competitive antagonism by drugs like Telmisartan, and interaction with other proteins such as ATRAP (AT1 receptor-associated protein) and β-arrestin, which are involved in receptor desensitization and internalization.

This compound: A Novel Synthetic Modulator

This compound is a synthetic ester conjugate of Telmisartan and Salicylic Acid. It has been primarily studied for its inhibitory effects on the Chikungunya virus (CHIKV). The rationale for its synthesis was to combine the AT1 receptor blocking activity of Telmisartan with the anti-inflammatory properties of Salicylic Acid. The antiviral efficacy of this compound is suggested to be, in part, due to its ability to modulate the AT1 receptor, similar to its parent compound, Telmisartan.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from in vitro studies on this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (Anti-CHIKV) | 14.53 μM | Vero | Not Specified | |

| Selectivity Index (SI) | >33 | Vero | CC50/IC50 |

Table 1: In vitro antiviral activity of this compound.

| Compound | Concentration | Effect on Viral Titer | Cell Line | Reference |

| This compound | 100 μM | Significant reduction | Vero |

Table 2: Effect of this compound on Chikungunya virus titer.

| Parameter | Value | Animal Model | Assay | Reference |

| LD50 | 5000 mg/kg | Rats | In vivo toxicity |

Table 3: In vivo toxicity of this compound.

Experimental Protocols

This section details the key experimental methodologies employed in the study of this compound's effect on the AT1 receptor.

Cell Culture and Virus Infection

-

Cell Line: Vero cells were utilized for the in vitro experiments.

-

Virus: The Chikungunya virus (CHIKV-PS strain) was used for infection.

-

Infection Protocol: Vero cells were infected with CHIKV at a multiplicity of infection (MOI) of 0.1. After a 90-minute adsorption period, the viral inoculum was removed, and the cells were treated with this compound.

Western Blotting for AT1 Receptor Expression

-

Objective: To determine the effect of this compound on the expression levels of the AT1 receptor.

-

Protocol:

-

Vero cells were treated with 50 μM of this compound, Salicylic Acid (SA), Telmisartan (TM), or a combination of SA and TM.

-

Cells were harvested at 18 hours post-infection.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for the AT1 receptor.

-

GAPDH was used as a loading control.

-

The membrane was then incubated with a corresponding secondary antibody.

-

Protein bands were visualized using a chemiluminescence detection system.

-

Viral Titer Assay (Plaque Forming Unit Assay)

-

Objective: To quantify the amount of infectious virus produced in the presence of this compound.

-

Protocol:

-

Supernatants from infected and treated Vero cells were collected.

-

Serial dilutions of the supernatants were prepared.

-

The dilutions were used to infect confluent monolayers of Vero cells.

-

After an adsorption period, the cells were overlaid with a medium containing agar.

-

The plates were incubated until plaques (zones of cell death) were visible.

-

The cells were fixed and stained to visualize and count the plaques.

-

The viral titer was expressed as plaque-forming units per milliliter (PFU/ml).

-

Signaling Pathways and Mechanisms of Action

The proposed mechanism of action for this compound's antiviral effect involves the modulation of the AT1 receptor.

AT1 Receptor Signaling

Angiotensin II binding to the AT1 receptor typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including vasoconstriction and inflammation.

Caption: Canonical AT1 Receptor Signaling Pathway.

Proposed Mechanism of this compound

This compound, containing the Telmisartan moiety, is proposed to act as an antagonist or inverse agonist at the AT1 receptor. By blocking this receptor, this compound is thought to inhibit downstream signaling pathways that may be exploited by the Chikungunya virus for its replication and propagation. Viral infections can dysregulate the renin-angiotensin system, and blocking the AT1 receptor may restore cellular homeostasis and impede viral processes. The study on this compound demonstrated that it could reduce the expression of the AT1 receptor, suggesting a mechanism that goes beyond simple competitive antagonism.

Caption: Proposed Mechanism of this compound Action.

Experimental Workflow for Assessing this compound

The following diagram illustrates the general workflow used to evaluate the efficacy of this compound.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion and Future Directions

The available evidence suggests that this compound, a synthetic conjugate of Telmisartan and Salicylic Acid, exerts antiviral effects against the Chikungunya virus, partly by modulating the AT1 receptor. Specifically, it has been shown to reduce AT1 receptor expression in vitro. However, it is important to note that the direct interaction and the precise molecular mechanisms of this compound with the AT1 receptor have not been fully elucidated. Further research is warranted to:

-

Characterize the binding affinity and kinetics of this compound to the AT1 receptor.

-

Investigate the impact of this compound on downstream signaling pathways in more detail.

-

Explore the potential of this compound as a therapeutic agent for other viral diseases where the renin-angiotensin system is implicated.

-

Conduct further in vivo studies to validate the preclinical efficacy and safety of this compound.

This technical guide provides a summary of the current knowledge on this compound and its role in AT1 receptor modulation, offering a foundation for future research in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Anti-inflammatory Effects of Ddabt1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddabt1 is a novel ester conjugate of telmisartan, an angiotensin II type 1 (AT1) receptor blocker, and salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). This molecule was synthesized with the therapeutic goal of combining antiviral and anti-inflammatory properties, particularly for managing conditions like Chikungunya virus (CHIKV) infection where both viral replication and inflammation-driven arthralgia are significant pathological features. While in-vivo studies have demonstrated its efficacy in reducing inflammation, this technical guide focuses on the available in-vitro data and the putative mechanisms underlying its anti-inflammatory effects, based on its constituent molecules.

Quantitative Data Presentation

While specific in-vitro anti-inflammatory quantitative data for this compound is not extensively published, its in-vitro anti-viral activity against CHIKV provides insights into its biological potency and safety profile in cell-based assays.

Table 1: In-vitro Anti-CHIKV Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | Vero | 14.53 µM | [1] |

| CC₅₀ | Vero | > 700 µM | [2] |

| Selectivity Index (SI) | Vero | > 33 | [1] |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the viral activity. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that kills 50% of the cells. The Selectivity Index (SI = CC₅₀/IC₅₀) is a measure of the drug's specificity for the virus.

The anti-inflammatory effects of this compound's parent compounds, telmisartan and salicylic acid, have been quantified in various in-vitro models. These findings suggest the likely therapeutic concentrations for observing this compound's anti-inflammatory activity.

Table 2: In-vitro Anti-inflammatory Activities of Telmisartan and Salicylic Acid

| Compound | Cell Line/System | Assay | Key Findings |

| Telmisartan | BV2 microglia | Nitric Oxide (NO) Production | 60% reduction in LPS-induced NO at 5 µM |

| BV2 microglia | TNF-α and IL-1β Release | Significant decrease with 1 µM and 5 µM treatment | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 Expression | Concentration-dependent reduction of TNF-α-stimulated VCAM-1 | |

| Salicylic Acid | Human SEB-1 sebocytes | NF-κB Pathway | Suppression of the NF-κB pathway |

| Various | COX Gene Transcription | Suppression of inducible cyclooxygenase 2 (COX-2) gene transcription |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited to investigate the in-vitro anti-inflammatory effects of this compound, based on established protocols for its constituent molecules.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used for in-vitro inflammation studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Inflammatory Stimulus: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus. A vehicle control (e.g., DMSO) is run in parallel.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment with this compound and LPS.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

-

Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

The absorbance is measured, and cytokine concentrations are calculated from a standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the signaling pathways affected by this compound. Key proteins to investigate include those in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).

-

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software.

-

Mandatory Visualizations

Signaling Pathways

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

Caption: General experimental workflow for in-vitro anti-inflammatory testing.

Logical Relationship

References

Unveiling DDABT1: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel compound DDABT1, an ester conjugate of the angiotensin II receptor blocker telmisartan and the nonsteroidal anti-inflammatory drug salicylic acid. This compound has been investigated for its potential therapeutic effects against Chikungunya virus (CHIKV) infection and associated inflammation. This document details the synthesis of this compound, summarizes its preclinical efficacy and safety data, and outlines the experimental protocols utilized in its evaluation.

Discovery and Synthesis of this compound

This compound was rationally designed and synthesized to combine the antiviral properties of telmisartan with the anti-inflammatory effects of salicylic acid, aiming to create a dual-action therapeutic agent for Chikungunya fever and its debilitating arthralgia.[1][2][3][4] The synthesis of this compound is a multi-step process, which is outlined below.

Synthesis Workflow

The chemical synthesis of this compound involves a three-step procedure designed to protect the carboxylic acid group of salicylic acid, facilitate its esterification with telmisartan, and finally deprotect the molecule to yield the active compound.[1]

Caption: A flowchart illustrating the three main stages of this compound synthesis.

Preclinical Data Summary

The preclinical evaluation of this compound has yielded promising results regarding its antiviral efficacy, safety profile, and anti-inflammatory properties. The quantitative data from these studies are summarized in the tables below.

In Vitro Antiviral Activity and Cytotoxicity

This compound was assessed for its ability to inhibit Chikungunya virus replication in Vero cells. Its cytotoxicity was also determined to establish a therapeutic window.

| Parameter | Value | Cell Line | Virus Strain | MOI | Reference |

| IC₅₀ (50% Inhibitory Concentration) | 14.53 µM | Vero | CHIKV-PS | 0.01 | |

| 21.07 µM | Vero | CHIKV-PS | 0.1 | ||

| CC₅₀ (50% Cytotoxic Concentration) | > 700 µM | Vero | N/A | N/A | |

| SI (Selectivity Index = CC₅₀/IC₅₀) | > 33 | Vero | CHIKV-PS | N/A |

In Vivo Acute Oral Toxicity

An acute oral toxicity study was conducted in female Wistar albino rats to determine the safety profile of this compound.

| Parameter | Value | Animal Model | Guideline | Reference |

| LD₅₀ (Median Lethal Dose) | 5000 mg/kg | Wistar albino rats | OECD-423 |

Time-of-Addition Experiment

To elucidate the stage of the viral life cycle targeted by this compound, a time-of-addition experiment was performed.

| Time of this compound Addition (post-infection) | Viral Titer Inhibition (%) | Reference |

| Up to 4 hours | > 95% | |

| 12 hours | ~58% |

Mechanism of Action

The antiviral mechanism of this compound appears to be multifactorial, with a significant contribution from the modulation of the host cell's angiotensin II receptor type 1 (AT1). By inhibiting AT1, this compound is thought to interfere with cellular pathways that are hijacked by the Chikungunya virus for its replication.

Caption: this compound's proposed dual mechanism against CHIKV infection and inflammation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

Synthesis of this compound

-

Protection of Salicylic Acid: Salicylic acid is refluxed with benzyl alcohol in the presence of sulfuric acid for 9 hours to yield benzyl salicylate (I).

-

Esterification with Telmisartan: Benzyl salicylate is mixed with DCC and DCM at 0°C for 1 hour. Telmisartan, mixed with DCM and DMAP, is then added and stirred under a nitrogen atmosphere to synthesize the protected conjugate (II).

-

Deprotection: The protected conjugate is dissolved in methanol, followed by the addition of tert-butanol and palladium on carbon. The mixture is stirred under a hydrogen atmosphere for 6 hours to yield the final product, this compound (III).

-

Purification: The crude product is purified by column chromatography using a mobile phase of n-hexane:ethyl acetate (4:6 v/v) and recrystallized from ethanol.

Cytotoxicity Assay (CC₅₀ Determination)

-

Vero cells are seeded in 96-well plates and incubated until a monolayer is formed.

-

The cells are then treated with serial dilutions of this compound.

-

After a specified incubation period, cell viability is assessed using a standard method such as the MTT assay.

-

The CC₅₀ value, the concentration at which 50% of the cells remain viable, is calculated from the dose-response curve.

Plaque Assay for Viral Titer and IC₅₀ Determination

-

Vero cells are seeded in 6-well plates and grown to confluency.

-

The cells are infected with a known multiplicity of infection (MOI) of the Chikungunya virus.

-

For IC₅₀ determination, various concentrations of this compound are added to the cells post-infection.

-

After a 90-minute adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing carboxymethyl cellulose.

-

The plates are incubated for 2-3 days to allow for plaque formation.

-

The cells are then fixed and stained with crystal violet to visualize and count the plaques.

-

The viral titer is expressed in plaque-forming units per milliliter (PFU/mL). The IC₅₀ is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the untreated control.

Time-of-Addition Assay

-

Vero cells are infected with CHIKV at an MOI of 0.1.

-

A fixed concentration (100 µM) of this compound is added at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).

-

The supernatants are collected at 18 hours post-infection.

-

The viral titers in the supernatants are determined by plaque assay to assess the level of inhibition at each time point.

In Vivo Acute Oral Toxicity Study (OECD-423 Guideline)

-

Female Wistar albino rats (8-10 weeks old, 120-150 g) are used for the study.

-

The animals are fasted for approximately 15-16 hours with free access to water before dosing.

-

A stepwise procedure is followed, with single oral doses of 50, 300, and 2000 mg/kg of this compound administered to different groups of animals.

-

The animals are observed for signs of toxicity and mortality for a specified period. The LD₅₀ is then estimated based on the observed outcomes.

Anti-inflammatory Activity Studies

-

Acute Anti-inflammatory Activity: Wistar rats are treated with this compound (12 mg/kg, p.o.) 1 hour before the sub-plantar injection of 1% carrageenan in the left hind paw. Paw volume is measured at 1, 2, 3, and 4 hours post-injection using a plethysmometer to determine the percentage inhibition of edema.

-

Sub-acute Anti-inflammatory Activity: Cotton pellet-induced granuloma model is used. Sterile cotton pellets are implanted subcutaneously in rats. The animals are treated with this compound (0.0194 mmol/kg, p.o.) daily for 7 days. The granuloma tissue is then excised, dried, and weighed to assess the anti-proliferative effect.

-

Chronic Anti-inflammatory Activity: Arthritis is induced in rats by intraplantar injection of Complete Freund's Adjuvant (CFA). Paw diameter is measured on days 0, 7, 14, 21, and 28. Animals are treated daily with this compound during the observation period.

This technical guide consolidates the currently available information on this compound. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in more advanced preclinical models and eventually in human clinical trials.

References

- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetic Profile of Ddabt1

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023 - The emergence of Ddabt1, a novel ester conjugate of telmisartan and salicylic acid, has generated significant interest within the scientific community due to its promising anti-inflammatory and antiviral properties, particularly against the Chikungunya virus (CHIKV). As this compound progresses through the drug development pipeline, a thorough understanding of its pharmacokinetic (PK) profile in preclinical models is paramount. This technical guide provides a comprehensive overview of the known attributes of this compound, an inferred pharmacokinetic profile based on its constituent molecules, and a proposed framework for its complete preclinical characterization.

Introduction to this compound: A Dual-Action Candidate

This compound is a synthetic entity designed to leverage the therapeutic benefits of its parent compounds: telmisartan, an angiotensin II receptor blocker (ARB), and salicylic acid, a nonsteroidal anti-inflammatory drug (NSAID). Preclinical in vitro and in vivo studies have demonstrated its potential, showcasing a notable safety profile with a high LD50 value of 5000 mg/kg in rats.[1][2][3] The anti-CHIKV efficacy of this compound is thought to be mediated, at least in part, by the modulation of the angiotensin II receptor type 1 (AT1).[1][3] However, a significant knowledge gap exists regarding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Inferred Pharmacokinetic Profile from Constituent Molecules

In the absence of direct pharmacokinetic data for this compound, an initial assessment can be inferred from the known ADME properties of telmisartan and salicylic acid in preclinical models. It is crucial to note that the ester linkage in this compound may significantly alter these properties, and the data presented below should be considered as a baseline for hypothesis generation and experimental design.

Inferred Absorption

Both telmisartan and salicylic acid are orally bioavailable, but their absorption characteristics differ. The oral bioavailability of telmisartan is dose-dependent, ranging from 42% to 57%. Salicylic acid is readily absorbed from the gastrointestinal tract. The absorption of this compound will depend on its stability in the gastrointestinal environment and its ability to be absorbed as the intact ester or following hydrolysis into its parent compounds.

Inferred Distribution

Telmisartan is highly protein-bound in plasma (>99.5%) and has a large volume of distribution, indicating extensive tissue penetration. Salicylates also exhibit high plasma protein binding, which can be saturable, and distribute into most tissues. The distribution profile of this compound will be influenced by its own physicochemical properties and the extent to which it remains intact in circulation.

Inferred Metabolism

The metabolism of this compound is a critical unknown. It is plausible that the ester bond will be hydrolyzed in vivo by esterases present in the plasma, liver, or other tissues, releasing telmisartan and salicylic acid. Telmisartan is primarily metabolized via glucuronidation. Salicylic acid undergoes several metabolic transformations, including conjugation with glycine and glucuronic acid. The rate and extent of this compound hydrolysis will be a key determinant of its overall pharmacokinetic profile and pharmacodynamic activity.

Inferred Excretion

Telmisartan is predominantly eliminated in the feces via biliary excretion, with a long elimination half-life of approximately 24 hours. Salicylic acid and its metabolites are mainly excreted by the kidneys. The excretion pathway of this compound will depend on whether it is cleared as the parent molecule or as its metabolites.

Table 1: Summary of Inferred Pharmacokinetic Parameters of this compound Based on its Constituent Molecules in Preclinical Models

| Parameter | Telmisartan (in Rats) | Salicylic Acid (in Rats) | Inferred Implications for this compound |

| Bioavailability | Dose-dependent (42-57%) | Readily absorbed | Oral bioavailability will depend on GI stability and absorption of the intact molecule versus its hydrolytic products. |

| Plasma Protein Binding | >99.5% | High, saturable | Likely to be highly protein-bound, affecting its distribution and clearance. |

| Volume of Distribution | Large | Widely distributed | Expected to have significant tissue distribution. |

| Metabolism | Glucuronidation | Conjugation (glycine, glucuronic acid) | The primary metabolic pathway is likely hydrolysis of the ester bond, followed by metabolism of the parent compounds. |

| Elimination Half-life | ~24 hours | Nonlinear clearance | The half-life will be dependent on the rate of hydrolysis and the clearance of the parent compounds. |

| Primary Route of Excretion | Fecal (biliary) | Renal | The route of excretion will be determined by the metabolic fate of the molecule. |

Proposed Experimental Protocols for Preclinical Pharmacokinetic Characterization of this compound

To definitively elucidate the pharmacokinetic profile of this compound, a series of well-designed preclinical studies are necessary. The following protocols are proposed for a comprehensive ADME assessment in a rodent model (e.g., Sprague-Dawley rats).

Single-Dose Pharmacokinetic Study

-

Objective: To determine the basic pharmacokinetic parameters of this compound following intravenous and oral administration.

-

Animal Model: Male and female Sprague-Dawley rats (n=5 per group).

-

Drug Administration:

-

Intravenous (IV) bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance, volume of distribution, and elimination half-life.

-

Oral gavage (PO) dose (e.g., 10 mg/kg) to assess oral bioavailability, Cmax, and Tmax.

-

-

Sample Collection: Serial blood samples (approximately 100 µL) collected from the saphenous or submandibular vein at predose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma will be harvested by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound, telmisartan, and salicylic acid will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, CL, Vd, F) will be calculated using non-compartmental analysis.

Tissue Distribution Study

-

Objective: To determine the extent of this compound and its potential metabolites distribution into various tissues.

-

Animal Model: Male Sprague-Dawley rats (n=3 per time point).

-

Drug Administration: A single oral dose of this compound (e.g., 10 mg/kg).

-

Sample Collection: Animals will be euthanized at selected time points (e.g., 1, 4, 8, and 24 hours post-dose). Tissues of interest (e.g., liver, kidney, lung, heart, brain, and spleen) will be collected, weighed, and homogenized.

-

Bioanalysis: Tissue homogenate concentrations of this compound, telmisartan, and salicylic acid will be determined by LC-MS/MS.

-

Data Analysis: Tissue-to-plasma concentration ratios will be calculated to assess the extent of tissue penetration.

In Vitro Metabolism Study

-

Objective: To investigate the metabolic stability and potential metabolic pathways of this compound.

-

Methodology:

-

Plasma Stability: this compound will be incubated in rat and human plasma to assess its hydrolytic stability.

-

Liver Microsome Stability: this compound will be incubated with rat and human liver microsomes in the presence of NADPH to evaluate its susceptibility to oxidative metabolism.

-

-

Analysis: The disappearance of this compound and the appearance of telmisartan and salicylic acid will be monitored over time by LC-MS/MS.

Mandatory Visualizations

Proposed Experimental Workflow

Caption: Proposed workflow for preclinical pharmacokinetic characterization of this compound.

Hypothetical Signaling Pathway of this compound

Caption: Hypothetical signaling pathways of this compound based on its constituent molecules.

Conclusion: Charting the Course for this compound Development

This compound stands as a promising therapeutic candidate with a multimodal mechanism of action. However, its successful translation to the clinical setting is contingent upon a robust understanding of its pharmacokinetic properties. The current lack of direct ADME data for this compound necessitates the implementation of a comprehensive preclinical characterization plan as outlined in this guide. By systematically evaluating its absorption, distribution, metabolism, and excretion, drug developers can establish a critical foundation for dose selection, safety assessment, and the design of future clinical trials. The insights gained from these proposed studies will be instrumental in unlocking the full therapeutic potential of this compound.

References

Ddabt1: A Promising Bifunctional Inhibitor of Chikungunya Virus Replication and Inflammation

A Technical Whitepaper for Drug Development Professionals

Abstract

Chikungunya virus (CHIKV), a re-emerging alphavirus transmitted by mosquitoes, poses a significant global health threat characterized by debilitating arthralgia.[1][2] Currently, no approved antiviral therapies exist. This document details the preclinical data and therapeutic potential of Ddabt1, a novel ester conjugate of telmisartan and salicylic acid, as a potent inhibitor of Chikungunya virus infection and its associated inflammation.[1][3][4] this compound demonstrates significant in vitro antiviral activity, favorable in vivo safety and efficacy in animal models, and a mechanism of action that appears to interfere with the early stages of viral replication. This whitepaper provides a comprehensive overview of the quantitative data, experimental methodologies, and proposed signaling pathways related to this compound, intended for researchers and scientists in the field of antiviral drug development.

Quantitative Assessment of Antiviral Activity and Toxicity

The antiviral efficacy and safety profile of this compound have been quantitatively evaluated in vitro and in vivo. The compound exhibits potent inhibition of Chikungunya virus replication with a favorable safety margin.

| Parameter | Value | Cell Line/Animal Model | Reference |

| IC50 (50% Inhibitory Concentration) | 14.53 μM | Vero Cells | |

| CC50 (50% Cytotoxic Concentration) | > 700 μM | Vero Cells | |

| SI (Selectivity Index = CC50/IC50) | > 33 | Vero Cells | |

| LD50 (Median Lethal Dose) | 5000 mg/kg | Rats |

Experimental Protocols

This section outlines the key experimental methodologies employed in the evaluation of this compound's anti-CHIKV potential.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is non-toxic to the host cells.

Methodology:

-

Vero cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 100–1000 μM).

-

Cells are incubated for a period that mirrors the antiviral assay duration.

-

Following incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Assay for Viral Titer Determination

Objective: To quantify the amount of infectious virus particles in a sample.

Methodology:

-

Vero cells are seeded in 6-well or 12-well plates to form a confluent monolayer.

-

Serial dilutions of the virus-containing supernatant are prepared.

-

The cell monolayers are infected with the viral dilutions and incubated for 1-2 hours to allow for viral adsorption.

-

The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict virus spread to adjacent cells.

-

The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

-

The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.

-

The number of plaques is counted, and the viral titer is calculated in plaque-forming units per milliliter (PFU/mL).

Time-of-Addition Assay

Objective: To determine the stage of the viral life cycle inhibited by this compound.

Methodology:

-

Vero cells are seeded in multi-well plates and infected with Chikungunya virus (MOI 0.1).

-

This compound (at a non-toxic concentration, e.g., 100 μM) is added at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).

-

The culture supernatants are harvested at a fixed time point (e.g., 18 hours post-infection).

-

The viral titers in the supernatants are determined using a plaque assay.

-

The percentage of inhibition at each time point is calculated relative to an untreated virus control. This assay revealed that this compound exhibits over 95% inhibition when added up to 4 hours post-infection, indicating its primary interference in the early stages of the CHIKV life cycle.

In Vivo Acute Oral Toxicity Study

Objective: To determine the acute toxicity of this compound in an animal model.

Methodology:

-

The study is conducted following OECD-423 guidelines using female Wistar albino rats.

-

A stepwise procedure is used with increasing single oral doses of this compound (e.g., 50, 300, and 2000 mg/kg).

-

The animals are fasted prior to dosing.

-

Following administration, the animals are observed for signs of toxicity and mortality over a specified period.

-

The LD50 (median lethal dose) is then estimated.

Proposed Mechanism of Action and Signaling Pathways

This compound is a conjugate of telmisartan, an angiotensin II receptor type 1 (AT1) blocker, and salicylic acid, a known anti-inflammatory agent. Its antiviral mechanism is likely multifactorial, leveraging the properties of its constituent molecules.

Interference with Early Viral Replication

Time-of-addition experiments strongly suggest that this compound acts on the early stages of the Chikungunya virus life cycle. This could involve inhibition of viral entry, uncoating, or early RNA synthesis.

Modulation of the AT1 Receptor Signaling Pathway

The telmisartan component of this compound is known to modulate the renin-angiotensin system (RAS), which has been implicated in the inflammatory response to various viral infections. It is hypothesized that this compound retains the ability to inhibit the AT1 receptor. A related study on telmisartan's effect on CHIKV suggests that inhibition of the AT1 receptor can lead to downstream modulation of the PPAR-γ and MAPK signaling pathways, which are involved in inflammation and viral replication.

Below are diagrams illustrating the proposed experimental workflow and signaling pathway.

Figure 1. Experimental workflow for evaluating this compound.

Figure 2. Proposed signaling pathway of this compound action.

Conclusion and Future Directions

This compound has emerged as a promising drug candidate for the treatment of Chikungunya virus infection. Its dual-action mechanism, targeting both viral replication and host inflammatory responses, presents a significant advantage. The potent in vitro efficacy, coupled with a high selectivity index and a favorable in vivo safety profile, warrants further investigation.

Future studies should focus on:

-

Elucidating the precise molecular interactions of this compound with viral and host cell targets.

-

Conducting comprehensive preclinical development studies, including pharmacokinetics and efficacy in more advanced animal models of CHIKV-induced arthritis.

-

Further exploring the role of the AT1/PPAR-γ/MAPKs signaling axis in the antiviral and anti-inflammatory effects of this compound.

The data presented in this whitepaper strongly support the continued development of this compound as a potential first-in-class therapeutic for Chikungunya fever and arthritis.

References

- 1. Salicylic Acid Conjugate of Telmisartan Inhibits Chikungunya Virus Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Unlocking the antiviral potential of rosmarinic acid against chikungunya virus via IL-17 signaling pathway [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Cellular Pathways Affected by Ddabt1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddabt1, a novel ester conjugate of the angiotensin II receptor blocker Telmisartan (TM) and the anti-inflammatory agent Salicylic Acid (SA), has emerged as a promising therapeutic candidate with potent antiviral and anti-inflammatory properties.[1][2] Primarily investigated for its efficacy against the Chikungunya virus (CHIKV), this compound demonstrates a multi-faceted mechanism of action involving the modulation of host cellular pathways to inhibit viral replication and mitigate inflammation.[1][3] This technical guide provides a comprehensive overview of the known cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Core Mechanism of Action

This compound is a synthesized compound designed to combine the therapeutic effects of its parent molecules, Telmisartan and Salicylic Acid.[1] Its primary validated activity is the significant inhibition of Chikungunya virus (CHIKV) infection in vitro and the reduction of inflammation in vivo. The core mechanism appears to be the modulation of the Angiotensin II Receptor Type 1 (AT1), a pathway inherited from its Telmisartan component. By inhibiting AT1, this compound interferes with host cell processes that the virus exploits for its replication and propagation.

Synthesis of this compound

The logical relationship for the synthesis of this compound involves a multi-step process starting from Telmisartan and Salicylic Acid.

Caption: Synthesis pathway of this compound from Telmisartan and Salicylic Acid.

Affected Cellular Signaling Pathways

The primary cellular target of this compound identified thus far is the Angiotensin II Receptor Type 1 (AT1). The parent compound, Telmisartan, is known to modulate the AT1/PPAR-γ/MAPKs signaling axis, and it is proposed that this compound retains at least part of this functionality.

AT1 Receptor Modulation

This compound treatment has been shown to reduce the expression of the AT1 receptor. In the context of a CHIKV infection, which can be augmented by the AT1 agonist Angiotensin II, this compound effectively antagonizes this effect, leading to a reduction in viral titer and protein expression. This suggests that this compound's antiviral activity is, in part, mediated through the downregulation of the AT1 signaling pathway.

Potential Downstream Effects: MAPK Pathway

While direct studies on this compound's effect on the MAPK pathway are pending, the known effects of Telmisartan provide a strong hypothesis. Telmisartan has been shown to reduce the activation of major mitogen-activated protein kinases (MAPKs) during CHIKV infection. Given that this compound retains the AT1-inhibitory function of Telmisartan, it is plausible that it similarly suppresses the downstream MAPK signaling cascade that is often activated during viral infections to facilitate replication.

Caption: Proposed mechanism of this compound via AT1 receptor inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Anti-CHIKV Activity of this compound

| Parameter | Cell Line | Value | Citation(s) |

| IC₅₀ (MOI 0.01) | Vero | 14.53 µM | |

| IC₅₀ (MOI 0.1) | Vero | 21.07 µM | |

| CC₅₀ | Vero | > 700 µM | |

| Selectivity Index (SI) | Vero | > 33 |

Table 2: Time-Dependent Inhibition of CHIKV Progeny Release by this compound

| Time of Addition (post-infection) | Inhibition (%) | Citation(s) |

| Up to 4 hours | > 95% | |

| 12 hours | ~ 58% |

Table 3: In Vivo Anti-inflammatory and Toxicity Data

| Parameter | Animal Model | Value / Result | Citation(s) |

| Acute Inflammation Inhibition | Rat (Carrageenan-induced paw edema) | 87.59% reduction in 4h | |

| Subacute Inflammation Inhibition | Rat (Cotton pellet-induced granuloma) | 68.24% reduction in granuloma weight | |

| Acute Oral Toxicity (LD₅₀) | Rat | 5000 mg/kg |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize the activity of this compound.

Time of Addition Assay

This experiment determines the stage of the viral life cycle that is inhibited by the compound.

-

Cell Seeding: Vero cells are seeded in culture plates and grown to confluence.

-

Infection: Cells are infected with Chikungunya virus (CHIKV-PS) at a specified Multiplicity of Infection (MOI), typically 0.1, for 90 minutes at 37°C.

-

Compound Addition: A fixed concentration of this compound (e.g., 100 µM) is added to the infected cells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).

-

Incubation & Harvesting: The supernatants from all samples are harvested at a final time point, typically 18 hours post-infection.

-

Quantification: The viral titer in the harvested supernatants is quantified using a Plaque Assay. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

Caption: Workflow for the Time of Addition Assay.

Cellular Cytotoxicity Assay (MTT Assay)

This assay assesses the concentration at which the compound becomes toxic to the cells.

-

Cell Seeding: Vero cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 100–1000 µM) and incubated.

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is read at a specific wavelength on a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells, and the 50% cytotoxic concentration (CC₅₀) is calculated.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as viral proteins or host signaling proteins.

-

Sample Preparation: Infected and treated cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., CHIKV nsP2, AT1, or GAPDH as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound is a promising dual-action therapeutic agent that effectively inhibits Chikungunya virus infection and mitigates inflammation. Its primary mechanism involves the modulation of the AT1 receptor, a critical host factor, which consequently disrupts the viral life cycle, particularly in the early post-entry stages. While the direct impact on downstream pathways like MAPK and PI3K/Akt is inferred from the action of its parent compound Telmisartan, these remain important areas for future investigation. Further research should focus on elucidating the complete signaling cascade affected by this compound, exploring its efficacy against other viruses, and advancing its development in preclinical infection models to validate its therapeutic potential.

References

Initial Toxicity Screening of Ddabt1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of the Ddabt1 compound, a salicylic acid conjugate of telmisartan. The document summarizes available preclinical toxicity data, outlines detailed experimental protocols for key assays, and visualizes relevant pathways and workflows to support further research and development.

Executive Summary

This compound has been investigated for its potential as an antiviral and anti-inflammatory agent, particularly against the Chikungunya virus (CHIKV).[1][2][3] Initial toxicity screening has revealed a favorable safety profile, with low in vitro cytotoxicity and high acute oral tolerance in rodent models.[1][4] The compound's mechanism of action is believed to involve the modulation of the Angiotensin II receptor type 1 (AT1). This guide synthesizes the publicly available data and provides standardized protocols for the key toxicity assays used in the preliminary assessment of this compound.

Quantitative Toxicity Data Summary

The following table summarizes the key quantitative toxicity and activity data for the this compound compound based on available research.

| Parameter | Value | Species/Cell Line | Source |

| In Vitro | |||

| CC50 (50% Cytotoxic Concentration) | > 700 µM | Vero cells | |

| IC50 (50% Inhibitory Concentration) vs. CHIKV (MOI 0.1) | 21.07 µM | Vero cells | |

| IC50 (50% Inhibitory Concentration) vs. CHIKV (MOI 0.01) | 14.59 µM | Vero cells | |

| Selectivity Index (SI = CC50/IC50) | > 33 | Vero cells | |

| In Vivo | |||

| Acute Oral LD50 (50% Lethal Dose) | 5000 mg/kg | Rats |

Experimental Protocols

This section details the methodologies for the key experiments conducted to assess the initial toxicity of this compound. These protocols are based on standard practices in preclinical drug development.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of a cell line (CC50).

Materials:

-

Vero cell line (or other relevant cell line)

-

This compound compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Plate Vero cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 24-48 hours in a humidified atmosphere at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimal number of animals.

Materials:

-

This compound compound

-

Wistar rats (or other appropriate rodent species)

-

Vehicle for administration (e.g., 1% Carboxymethyl cellulose)

-

Oral gavage needles

-

Animal housing and care facilities

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.

-